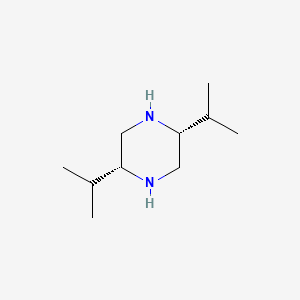
(2R,5R)-2,5-Diisopropylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5R)-2,5-Diisopropylpiperazine is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The (2R,5R) configuration indicates the specific stereochemistry of the compound, where the two isopropyl groups are attached to the second and fifth carbon atoms in the R configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-Diisopropylpiperazine typically involves the reaction of piperazine with isopropyl halides under basic conditions. One common method is the alkylation of piperazine with isopropyl bromide or isopropyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and efficiency, making the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
(2R,5R)-2,5-Diisopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the isopropyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines with reduced isopropyl groups.
Substitution: Piperazine derivatives with different alkyl or aryl groups.
科学研究应用
(2R,5R)-2,5-Diisopropylpiperazine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of (2R,5R)-2,5-Diisopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes by fitting into their active sites and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(2R,5S)-2,5-Diisopropylpiperazine: A diastereomer with different stereochemistry at the fifth carbon atom.
2,5-Dimethylpiperazine: A similar compound with methyl groups instead of isopropyl groups.
2,5-Diethylpiperazine: A similar compound with ethyl groups instead of isopropyl groups.
Uniqueness
(2R,5R)-2,5-Diisopropylpiperazine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes. Additionally, its specific interactions with molecular targets can lead to unique biological activities, making it a compound of interest in medicinal chemistry and drug development.
属性
分子式 |
C10H22N2 |
|---|---|
分子量 |
170.30 g/mol |
IUPAC 名称 |
(2R,5R)-2,5-di(propan-2-yl)piperazine |
InChI |
InChI=1S/C10H22N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10-/m0/s1 |
InChI 键 |
DQGHKEGZZQBHHA-UWVGGRQHSA-N |
手性 SMILES |
CC(C)[C@@H]1CN[C@@H](CN1)C(C)C |
规范 SMILES |
CC(C)C1CNC(CN1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


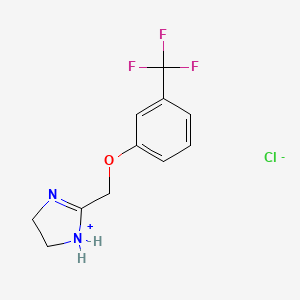
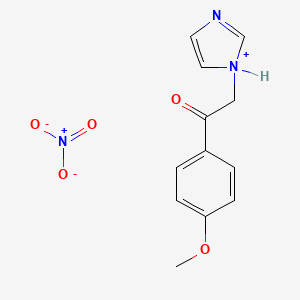

![(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride](/img/structure/B15345493.png)
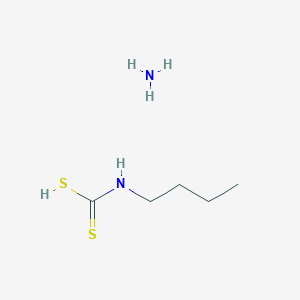
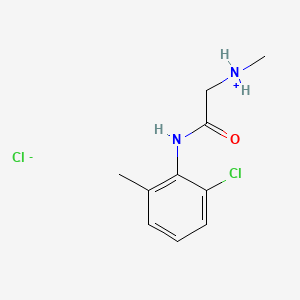
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)
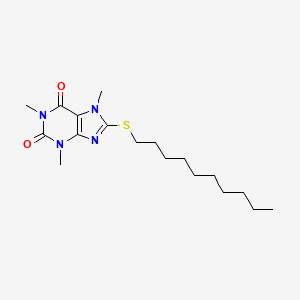

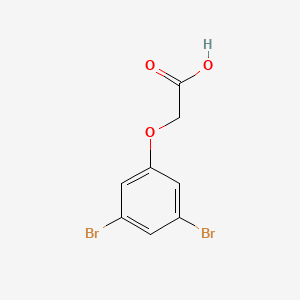
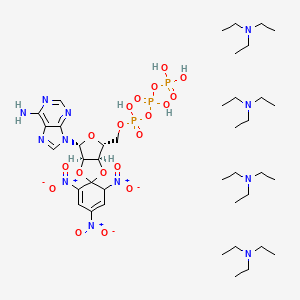
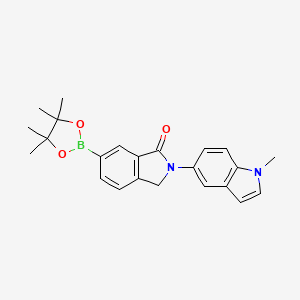
![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride](/img/structure/B15345576.png)
